molecular formula C14H26N2O2 B2846876 Tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate CAS No. 1205750-33-9

Tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate

Cat. No.: B2846876
CAS No.: 1205750-33-9
M. Wt: 254.374
InChI Key: CZDQHTSQZKRNKA-UHFFFAOYSA-N
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Description

tert-Butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate (CAS 1205750-33-9) is a diazaspirocyclic chemical scaffold of significant value in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C14H26N2O2 and a molecular weight of 254.37 g/mol, serves as a protected synthetic intermediate for the construction of more complex molecules . Its structure features a spirocyclic system containing two nitrogen atoms, making it a versatile building block for developing pharmacologically active agents. This diazaspiro scaffold is particularly prominent in neuroscience research. It is a key intermediate in the synthesis of ligands for the dopamine D3 receptor (D3R), a key target for neurological and psychiatric disorders, including substance abuse and schizophrenia . Compounds derived from this scaffold have demonstrated high affinity and selectivity for D3R, which is crucial for minimizing off-target interactions at other aminergic G-protein-coupled receptors, a common challenge in this field . Furthermore, researchers have utilized this core structure in the development of positron emission tomography (PET) radiotracers for imaging pathological alpha-synuclein aggregates, which are a hallmark of Parkinson's disease and multiple system atrophy . The diazaspiro system helps in achieving desirable binding selectivity over structurally similar amyloid-beta and tau fibrils, a major hurdle in tracer development . As a Boc-protected secondary amine, this product requires specific storage conditions at 2-8°C, sealed in a dry environment, and protected from light to ensure its stability and longevity . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

tert-butyl 2,10-diazaspiro[4.6]undecane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-7-14(11-16)6-4-5-8-15-10-14/h15H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDQHTSQZKRNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205750-33-9
Record name tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate typically involves the reaction of a suitable amine with a spirocyclic ketone. The reaction conditions often include the use of a base to facilitate the formation of the spirocyclic structure. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides, amines, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of spirocyclic compounds with biological targets.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Research Findings and Trends

  • Demand and Availability :
    • The discontinuation of this compound by CymitQuimica contrasts with the commercial availability of analogs (e.g., PharmaBlock’s fluorinated spirocycles), indicating a shift toward specialized derivatives in medicinal chemistry .
  • Computational Metrics :
    • For CAS 336191-17-4, computed properties include a Topological Polar Surface Area (TPSA) of 41.6 Ų and Log S (solubility) of -2.3, suggesting moderate permeability and aqueous solubility . Similar metrics are anticipated for the target compound.

Biological Activity

Tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate is a spirocyclic compound with significant potential in biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H26N2O2C_{14}H_{26}N_{2}O_{2} and features a unique spirocyclic structure which is critical for its biological interactions. The spirocyclic nature allows for specific binding to various biological targets, influencing its pharmacological properties.

The mechanism of action of this compound is primarily attributed to its interactions with proteins and enzymes. The compound can modulate the activity of specific molecular targets due to its structural configuration, which enables it to fit into unique binding sites. This interaction can lead to inhibition or activation of biological pathways, making it useful in drug discovery and development.

1. Inhibition Studies

Research indicates that this compound can serve as an inhibitor in various biological assays. For instance, studies have shown that at concentrations around 50 μM, the compound significantly inhibits target protein activities, demonstrating its potential as a therapeutic agent.

2. Antimicrobial Activity

The compound's biological activity has been explored in antimicrobial contexts. In vitro studies suggest that it may exhibit inhibitory effects against certain bacterial strains by disrupting their metabolic processes.

Case Studies

Case Study 1: Inhibition of Type III Secretion System (T3SS)
A study focused on the inhibition of the T3SS in pathogenic bacteria demonstrated that this compound effectively reduced the secretion of virulence factors at concentrations significantly lower than those required for cytotoxic effects on host cells. This suggests a selective inhibitory action that could be leveraged in therapeutic settings against bacterial infections .

Case Study 2: Protein Interaction Studies
Another investigation utilized crystallography to reveal how this compound binds to specific protein targets involved in cancer progression. The results indicated that the compound could potentially inhibit tumor growth by interfering with protein-protein interactions critical for cancer cell proliferation .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

  • Starting Materials : The reaction usually begins with a suitable amine and a spirocyclic ketone.
  • Reaction Conditions : Commonly conducted in organic solvents like dichloromethane or tetrahydrofuran at room temperature, often using bases to facilitate the formation of the desired spirocyclic structure.

Common Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Leading to oxo derivatives.
  • Reduction : Producing amine derivatives.
  • Substitution : Allowing for the introduction of different functional groups .

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with related compounds is provided:

Compound NameStructure TypeBiological Activity
This compoundSpirocyclicInhibitor of T3SS; antimicrobial
Tert-butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylateSpirocyclicAnticancer properties
Tert-butyl 2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecaneSpirocyclicPotentially similar mechanisms

Q & A

Q. What are the common synthetic routes for tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate, and what reaction conditions are typically employed?

The synthesis involves multi-step organic reactions. A typical route includes reacting spirocyclic intermediates with tert-butyl chloroformate under controlled conditions. For example, similar compounds (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate) are synthesized using dichloropyrimidine-5-carbonitrile and Hunig's base in CH₂Cl₂, followed by heating and purification via silica gel chromatography . Reaction conditions often involve organic solvents like tetrahydrofuran (THF) at 0–25°C, with yields optimized through column chromatography .

Q. How is the molecular structure of this compound characterized?

X-ray crystallography using programs like SHELX is a gold standard for structural determination, providing atomic-level resolution . Complementary techniques include mass spectrometry (to confirm molecular weight, e.g., 231.68 g/mol ) and NMR spectroscopy for functional group analysis. Computational tools like InChI encoding aid in structural validation and database referencing .

Q. What are the critical physical and chemical properties of this compound for experimental design?

Key properties include molecular weight (231.68 g/mol ), solubility in polar aprotic solvents (e.g., DMF or THF), and stability under inert atmospheres. Thermal stability can be assessed via differential scanning calorimetry (DSC), while hygroscopicity impacts storage conditions (recommended: 2–8°C in airtight containers ).

Advanced Research Questions

Q. What methodological approaches are recommended for studying the structure-activity relationships (SAR) of derivatives?

SAR studies require systematic structural modifications, such as introducing halogen atoms (e.g., fluorine ) or varying spirocyclic ring sizes (e.g., 4.5 vs. 4.6 systems ). Biological assays (e.g., binding affinity tests for KRAS inhibition ) paired with computational modeling (docking studies) help identify pharmacophores. Comparative analysis of analogs (e.g., tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate ) reveals activity trends linked to ring strain and substituent placement.

Q. How can researchers resolve contradictions in biological activity data between this compound and its analogs?

Contradictions may arise from differences in assay conditions (e.g., cell lines, concentration ranges) or structural variations. For instance, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate shows FAAH inhibition, while larger spirocycles exhibit receptor agonism . Standardizing assay protocols (e.g., fixed pH, temperature) and validating results across multiple models (in vitro, in silico) are critical. Meta-analyses of published data (e.g., PubChem entries ) can identify outliers.

Q. What strategies optimize the stability and reactivity of this compound under diverse experimental conditions?

Stability is enhanced by avoiding protic solvents and oxidative environments. For reactions requiring nucleophilic substitution, anhydrous conditions and catalysts like DMAP improve yields . Degradation pathways (e.g., hydrolysis of the tert-butyloxycarbonyl (Boc) group) can be monitored via HPLC-MS. Hazardous decomposition products (e.g., CO, NOₓ under combustion ) necessitate proper ventilation and PPE compliance .

Q. How is experimental phasing in crystallography applied to study this compound’s derivatives?

High-resolution X-ray data processed via SHELXC/D/E pipelines enable robust phasing, even for twinned crystals . For derivatives with heavy atoms (e.g., bromine-substituted analogs), single-wavelength anomalous dispersion (SAD) improves phase accuracy. Data collection at synchrotron facilities enhances resolution for complex spirocyclic structures .

Methodological Considerations Table

AspectTechnique/ApproachKey References
SynthesisMulti-step alkylation/Boc protection; silica gel purification
Structural AnalysisX-ray crystallography (SHELX), NMR, mass spectrometry
SAR StudiesAnalog synthesis, binding assays, computational docking
Stability OptimizationDSC, HPLC-MS, inert atmosphere storage
CrystallographySHELX pipelines, synchrotron data collection

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